An In-depth Technical Guide to the Physical and Chemical Properties of Benzo(b)fluoranthene
An In-depth Technical Guide to the Physical and Chemical Properties of Benzo(b)fluoranthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Formed during the incomplete combustion of organic materials, it is a prevalent environmental contaminant. This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzo(b)fluoranthene. Quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key physicochemical properties are outlined, alongside methodologies for assessing its metabolic fate and toxicological profile. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and metabolic pathways, offering a deeper understanding of the scientific principles and procedures involved in the study of this compound.
Physical and Chemical Properties
Benzo(b)fluoranthene is a colorless to pale yellow, needle-like solid.[1][2] It is a five-ringed polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol .[2][3] It is practically insoluble in water but soluble in most organic solvents.[1][2] Benzo(b)fluoranthene is a stable compound but is incompatible with strong oxidizing agents.[1][4]
Quantitative Physicochemical Data
The following tables summarize the key physical and chemical properties of Benzo(b)fluoranthene.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂ | [2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Colorless to pale yellow to yellow-orange needles or crystals | [1] |
| Melting Point | 163-165 °C | [1][5] |
| Boiling Point | 481 °C | [1][2][3] |
| Vapor Pressure | 5.0 x 10⁻⁷ mmHg at 20 °C | [1][6] |
| Water Solubility | 1.2 µg/L at 25 °C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.78 - 6.12 | [3][7] |
| Henry's Law Constant | 6.57 x 10⁻⁷ atm·m³/mol at 25 °C | [3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical and toxicological properties of Benzo(b)fluoranthene.
Determination of Physicochemical Properties
A logical workflow for the experimental determination of the physicochemical properties of an organic compound like Benzo(b)fluoranthene is presented below.
Caption: Experimental workflow for the synthesis, purification, and determination of key physicochemical properties of Benzo(b)fluoranthene.
The melting point of Benzo(b)fluoranthene can be determined using the capillary method. A small, powdered sample of the purified compound is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8]
For high-boiling point compounds like Benzo(b)fluoranthene, the boiling point can be determined by vacuum distillation. The compound is heated in a distillation apparatus under reduced pressure. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated.[9][10]
The Knudsen effusion method is suitable for measuring the low vapor pressure of solids like Benzo(b)fluoranthene. A sample is placed in a thermostated cell with a small orifice. Under high vacuum, the rate of mass loss due to effusion of the vapor through the orifice is measured. The vapor pressure can then be calculated from the rate of effusion, the area of the orifice, the temperature, and the molecular weight of the compound.[6][11][12]
The water solubility of Benzo(b)fluoranthene can be determined following the OECD Guideline 105.[1][2][4][13][14]
-
Column Elution Method (for poorly soluble substances): A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of Benzo(b)fluoranthene in the eluate is measured over time until a plateau is reached, which represents the water solubility.
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Flask Shaking Method: An excess amount of Benzo(b)fluoranthene is added to a flask containing water. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
The octanol-water partition coefficient can be estimated using HPLC. A reversed-phase HPLC column (e.g., C18) is used, and the mobile phase is a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. The retention time of Benzo(b)fluoranthene is measured. A calibration curve is generated by plotting the known log Kow values of a series of standard compounds against their retention times. The log Kow of Benzo(b)fluoranthene is then determined from its retention time using the calibration curve.[5][15][16][17][18]
Toxicological and Metabolic Assays
The metabolism of Benzo(b)fluoranthene can be investigated in vitro using a rat liver S9 fraction, which contains both microsomal and cytosolic enzymes.[7][19][20][21]
-
Preparation of Incubation Mixture: The S9 fraction is mixed with a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.
-
Incubation: Benzo(b)fluoranthene, dissolved in a suitable solvent like DMSO, is added to the pre-warmed incubation mixture. The reaction is incubated at 37°C.
-
Extraction of Metabolites: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The metabolites are extracted into the organic phase.
-
Analysis of Metabolites: The extracted metabolites are concentrated and analyzed by HPLC with fluorescence and/or mass spectrometry (MS) detection to identify and quantify the metabolic products.[19][22]
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[23][24][25][26][27]
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Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine) are used.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to different concentrations of Benzo(b)fluoranthene on a minimal agar (B569324) plate containing a trace amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Metabolic Pathway and Toxicological Mechanism
Benzo(b)fluoranthene is metabolized by cytochrome P450 enzymes to form various oxygenated metabolites, including phenols and dihydrodiols.[11][19] A key metabolic activation pathway involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles that can bind covalently to cellular macromolecules like DNA, forming DNA adducts.[17] This process is a critical step in the initiation of carcinogenesis.
The metabolic pathway of Benzo(b)fluoranthene leading to the formation of DNA-reactive metabolites is depicted below.
Caption: Simplified metabolic activation pathway of Benzo(b)fluoranthene leading to carcinogenesis.
Recent studies have shown that Benzo(b)fluoranthene can induce oxidative stress and apoptosis in human airway epithelial cells. This is mediated by the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[28] The formation of DNA adducts has been linked to mutations in key oncogenes, such as Ki-ras, which is a crucial event in tumor initiation.[17] Animal studies have demonstrated that Benzo(b)fluoranthene is a skin and lung carcinogen.[11][13]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Benzo(b)fluoranthene, along with experimental protocols for their determination. The data presented underscores its hydrophobic and persistent nature in the environment. The outlined metabolic pathways and toxicological mechanisms highlight its carcinogenic potential, primarily through the formation of DNA-reactive metabolites. A thorough understanding of these properties is crucial for researchers, scientists, and drug development professionals in assessing the environmental and health risks associated with this compound and in the development of strategies for remediation and prevention.
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